Calotoxin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CID 30101 is a natural product found in Asclepias linaria, Asclepias vestita, and other organisms with data available.

科学研究应用

Anticancer Applications

Recent studies have highlighted the potential of calotoxin in combating cancer. Extracts from Calotropis gigantea, which contain this compound, have shown promising anticancer activities in various models.

- Mechanism of Action : Research indicates that this compound can inhibit liver cancer progression by reducing inflammatory cytokines like TNF-α and IL-6. In animal models, it has been observed to lower liver weight/body weight ratios and reduce hyperplastic nodules and fibrosis .

- Case Study : In a study involving DEN-induced hepatocellular carcinoma (HCC) rats, treatment with this compound-rich extracts resulted in decreased ATP synthesis and fatty acid synthesis, suggesting a suppression of apoptosis-inducing pathways .

| Study | Model | Outcome | Reference |

|---|---|---|---|

| Calotropis gigantea extracts | Liver cancer rats | Reduced tumor progression |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties against neurotoxicity induced by heavy metals.

- Protective Mechanism : A study demonstrated that Calotropis procera could mitigate mercury chloride-induced brain damage in Wistar albino rats. Histological analyses revealed that the plant extract preserved cellular integrity and reduced inflammatory responses in brain tissues .

- Case Study : In experiments, rats treated with both mercury chloride and Calotropis procera exhibited well-preserved brain tissue compared to those treated with mercury alone, indicating the protective effects of this compound against neurotoxic damage .

| Study | Model | Outcome | Reference |

|---|---|---|---|

| Calotropis procera extracts | Mercury chloride toxicity in rats | Preservation of brain tissue |

Toxicological Studies

While this compound has therapeutic potential, it is also associated with significant toxicity, particularly cardiotoxicity.

- Case Report : A patient experienced severe cardiovascular collapse following ingestion and cutaneous application of this compound after a snake bite. The management included ionotropic support, highlighting the compound's potential dangers when misused .

Antibacterial Properties

This compound's antibacterial properties have also been explored, particularly against resistant bacterial strains.

- Study Findings : In vitro studies assessed the antibacterial activity of extracts containing this compound against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results indicated moderate antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .

| Study | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Calotropis procera extracts | MRSA, E. coli | Moderate antibacterial activity |

Pharmacological Profiling

Pharmacological evaluations have revealed insights into the bioactivity of this compound and its derivatives.

- Bioactivity Predictions : Computational analysis showed that this compound has a high probability (P_a = 0.948) of exhibiting anticancer activity while also demonstrating antibacterial properties (P_a = 0.527). This dual action underscores its potential as a therapeutic agent .

Table: Bioactivity Predictions for this compound

| Activity Type | Probability (P_a) |

|---|---|

| Anticancer | 0.948 |

| Antibacterial | 0.527 |

化学反应分析

Structural Characteristics

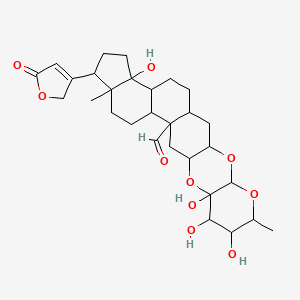

Calotoxin (C29H40O8; MW 404.5 g/mol ) shares a core structure with other cardenolides, featuring a steroidal backbone fused to a lactone ring and a sugar moiety. It is derived from calotropagenin, a common precursor for cardenolides in Calotropis plants .

Chromatographic Identification

This compound exhibits distinct behavior in thin-layer chromatography (TLC):

-

Rf Values : Detected as one of seven spots on silica plates using chloroform/methanol (4:1) .

-

Solubility : Partially soluble in hexane-diethyl ether-xylol mixtures but fully solubilized in acetic acid-acetone .

UV-Vis Spectroscopy

-

Absorption Peaks : Shows increasing absorption at 280 nm (1.36–2.91 AU) and a decrease at 340 nm, indicating conjugated systems .

Enzyme Inhibition

This compound demonstrates dual inhibitory effects:

-

Na+^++/K+^++-ATPase : Binds to cardiac cell membranes, inhibiting ion transport and increasing intracellular calcium, leading to arrhythmia .

-

Alpha-Glucosidase : Exhibits a binding energy of -34.3 kJ/mol, targeting residues Trp481, Asp518, and Leu680, suggesting antidiabetic potential .

Table 1: Key Biochemical Targets

| Target Enzyme | Binding Energy (kJ/mol) | Critical Residues | Biological Effect |

|---|---|---|---|

| Na+/K+-ATPase | Not quantified | Catalytic α-subunit | Cardiac toxicity |

| Alpha-Glucosidase | -34.3 | Trp481, Asp518, Leu680 | Antidiabetic potential |

Stability and Degradation

-

pH Sensitivity : Undergoes intramolecular hemiketal transformation under acidic or alkaline conditions, similar to related cardenolides like uscharin .

-

Thermodynamic Instability : Conformational shifts (e.g., chair-to-boat transitions) occur in solution, affecting reactivity .

Natural Occurrence and Extraction

属性

CAS 编号 |

20304-49-8 |

|---|---|

分子式 |

C29H40O10 |

分子量 |

548.6 g/mol |

IUPAC 名称 |

8,9,10,22-tetrahydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde |

InChI |

InChI=1S/C29H40O10/c1-14-23(32)24(33)29(35)25(37-14)38-20-10-16-3-4-19-18(27(16,13-30)11-21(20)39-29)5-7-26(2)17(6-8-28(19,26)34)15-9-22(31)36-12-15/h9,13-14,16-21,23-25,32-35H,3-8,10-12H2,1-2H3 |

InChI 键 |

LYSHVSOMKBORDM-UHFFFAOYSA-N |

SMILES |

CC1C(C(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O)O |

规范 SMILES |

CC1C(C(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。